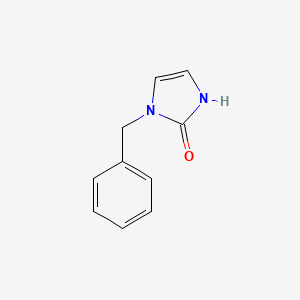

1-benzyl-2,3-dihydro-1H-imidazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHGKJCKJNPZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 1 Benzyl 2,3 Dihydro 1h Imidazol 2 One and Its Analogues

Classical Synthetic Routes to the 2,3-dihydro-1H-imidazol-2-one Core

Traditional methods for constructing the 2,3-dihydro-1H-imidazol-2-one ring system have been foundational in heterocyclic chemistry. These routes typically involve the formation of key carbon-nitrogen bonds through cyclization reactions, often employing reactive intermediates and well-understood reaction mechanisms.

Cyclocondensation reactions represent a direct and widely used approach for synthesizing the imidazol-2-one core. These reactions typically involve the condensation of a 1,2-diamine with a carbonyl-containing compound, followed by an intramolecular cyclization to form the heterocyclic ring. A common strategy is the reaction of an N-benzylated ethylenediamine (B42938) with a carbonyl source.

Another related approach involves the cyclocondensation of anthranilamides with aldehydes, which has been successfully employed to produce 2,3-dihydroquinazolin-4(1H)-ones, a fused analogue of the imidazol-2-one core. rsc.org This method highlights the versatility of cyclocondensation in creating related heterocyclic systems, often with high to excellent yields. rsc.org The choice of solvent can be critical, with some reactions benefiting from aqueous conditions to improve the solubility of starting materials like amidine hydrochlorides. youtube.com

| Reactants | Carbonyl Source | Product Core | Key Features |

| N-Benzylethylenediamine | Phosgene (B1210022) or equivalent | 1-benzyl-2,3-dihydro-1H-imidazol-2-one | Direct formation of the target compound. |

| 1,2-Diaminobenzenes | Urea (B33335) | 1,3-dihydro-2H-benzimidazol-2-one | Synthesis of the benzofused analogue. |

| Anthranilamides | Aldehydes | 2,3-dihydroquinazolin-4(1H)-one | High-yield synthesis of related fused systems. rsc.org |

Carbonylation strategies introduce the C2 carbonyl group of the imidazol-2-one ring using carbon monoxide (CO) or its surrogates like carbon dioxide (CO₂). These methods are highly effective for the synthesis of benzimidazolones, which are key analogues. osi.lvresearchgate.net The oxidative carbonylation of 1,2-diaminobenzenes is a prominent example. mdpi.com

Catalytic systems, often based on palladium, are frequently employed to facilitate these transformations. For instance, PdI₂/KI systems have been used in the oxidative carbonylation of 1,2-benzenediamine to produce benzimidazolidin-2-one. mdpi.com More recent developments have focused on using CO₂ as a green and renewable C1 source, catalyzed by ionic liquids or organic bases under solvent-free conditions. mdpi.comresearchgate.net The reaction of 1,2-diaminobenzenes with CO₂ can be more challenging than with aliphatic diamines due to the lower nucleophilicity of the aromatic amino groups, but various effective methods have been developed. mdpi.com

| Diamine Substrate | Carbonylating Agent | Catalyst/Conditions | Product |

| 1,2-Benzenediamine | CO/O₂ | PdI₂/KI | Benzimidazolidin-2-one mdpi.com |

| 1,2-Benzenediamine | CO₂ | Ionic Liquid [DBUH][OAc] | Benzimidazolidin-2-one mdpi.com |

| N,N'-dialkylethylenediamines | CO/O₂ | Selenium | Imidazolidin-2-ones mdpi.com |

| Amines | CO₂ | Tributylamine (TBA) | 1,3-Disubstituted ureas researchgate.net |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.net This strategy offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation. nih.gov

For the synthesis of imidazole (B134444) derivatives, a common MCR involves the condensation of an aldehyde, a 1,2-dicarbonyl compound (like benzil), and an amine source (such as ammonium (B1175870) acetate). semanticscholar.org Microwave-assisted MCRs have proven particularly effective, accelerating reaction rates and often improving yields. tandfonline.comresearchgate.net For example, a one-pot, four-component cyclo-condensation has been used to prepare functionalized 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one derivatives under microwave irradiation. tandfonline.com Another approach utilizes a three-component reaction between amines, aldehydes, and isocyanides to generate highly substituted 2-imidazolines, which are precursors to imidazolones. acs.org

| Aldehyde | Amine Source | Other Components | Catalyst/Conditions | Product Type |

| Benzaldehyde | Ammonium Acetate (B1210297) | Benzil | Zeolite-supported reagents | 2,4,5-Trisubstituted imidazoles researchgate.net |

| 4-(1H-imidazol-1-yl)benzaldehyde | Urea/Thiourea | β-Naphthol | Microwave irradiation | Naphtho-fused oxazinones/thiones researchgate.net |

| Various aldehydes | Primary amines | Isocyanides | Silver(I) acetate (catalytic) | Highly substituted 2-imidazolines acs.org |

| Propargyloxybenzaldehyde | Phenylazide, 1,2-diaminobenzene | - | Cu(I), Microwave | Triazole-benzimidazole hybrids nih.gov |

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have prioritized the development of more sustainable and environmentally friendly methods. These modern approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency, often through the use of novel catalytic systems.

The shift away from transition-metal catalysis aims to reduce costs and eliminate toxic metal residues in the final products. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative. researchgate.net The first organo-catalyzed synthesis of imidazolidin-2-ones and imidazol-2-ones via intramolecular hydroamidation of propargylic ureas has been reported, using the phosphazene base BEMP as the catalyst. acs.org This method is notable for its exceptionally short reaction times (as low as 1 minute) and operation under ambient conditions. acs.org

Metal-free protocols are a cornerstone of green chemistry, avoiding the environmental and economic issues associated with metal catalysts. nih.gov These reactions often rely on promoting reagents like iodine or are performed under catalyst-free conditions, sometimes facilitated by heat or microwave irradiation. nih.govrsc.org For instance, reactions of acyclic ketones with o-phenylenediamines have been developed under solvent- and catalyst-free conditions to prepare dihydrobenzimidazoles. rsc.org

| Starting Material | Catalyst/Reagent | Conditions | Product |

| Propargylic ureas | BEMP (5 mol%) | MeCN, Room Temperature, 1 min | Imidazolidin-2-ones / Imidazol-2-ones acs.org |

| Acyclic ketones, o-phenylenediamines | None | Solvent- and catalyst-free | 2,3-dihydro-1H-benzo[d]imidazoles rsc.org |

| 2-Aminopyridines, Acetophenones | Iodine | "On-water", Room Temperature | Imidazo[1,2-a]pyridines nih.gov |

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the 2,3-dihydro-1H-imidazol-2-one core. ias.ac.in Key strategies include the use of environmentally benign solvents, solvent-free reactions, and energy-efficient heating methods like microwave irradiation. researchgate.net

The use of water or ionic liquids as reaction media is a significant green approach. rsc.org A highly efficient and green process for preparing functionalized 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives was developed via a one-pot, four-component reaction in an aqueous medium under microwave irradiation. tandfonline.com Similarly, catalyst- and solvent-free conditions have been successfully applied to the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles from acyclic ketones and o-phenylenediamines. researchgate.net This method is not only environmentally friendly but also simplifies the purification process, making it a highly attractive synthetic route. researchgate.net

| Reaction Type | Green Principle | Example Substrates | Conditions |

| Cyclo-condensation | Green Solvent (Water) | 2-hydroxy-1,4-naphthoquinone, aldehydes, urea, ammonium acetate | H₃PW₁₂O₄₀@nano-TiO₂, Microwave tandfonline.com |

| Condensation | Solvent- and Catalyst-Free | o-phenylenediamines, acyclic ketones | Heating |

| Cyclocondensation | Green Solvent (Ionic Liquid) | Anthranilamides, aldehydes | No additional catalyst rsc.org |

| Multi-component Reaction | Energy Efficiency (Microwave) | Aldehydes, NH₄OAc, Benzoin | Water, N-heterocyclic carbene catalyst researchgate.net |

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature detailing the flow synthesis of this compound is nascent, the principles of flow chemistry have been successfully applied to the synthesis of related imidazole and other heterocyclic systems, demonstrating the potential for its application in this context. uc.ptrsc.orgunimi.it

The adaptation of established batch syntheses of imidazolidin-2-ones to flow processes is a promising area of research. For instance, the reaction of N-benzylethylenediamine with a carbonylating agent like phosgene or a phosgene equivalent could be translated into a continuous flow process. In such a setup, precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purity, minimizing the formation of byproducts.

A hypothetical flow synthesis could involve pumping a solution of the diamine and a carbonyl source through a heated microreactor or a packed-bed reactor containing a solid-supported catalyst or reagent. This approach would facilitate in-line purification, where the product stream passes through scavenger resins to remove unreacted starting materials or byproducts, yielding a cleaner product stream. unimi.it The modular nature of flow systems also allows for the sequential addition of reagents, enabling multi-step syntheses in a continuous fashion. uc.pt

Table 1: Potential Advantages of Flow Synthesis for this compound

| Parameter | Advantage in Flow Chemistry |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. |

| Efficiency | Precise control over stoichiometry and residence time can lead to higher yields and reduced reaction times. |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing reactors. |

| Purity | Integration of in-line purification modules can provide a cleaner product, simplifying downstream processing. |

Stereoselective Synthesis of Chiral this compound Analogues

The demand for enantiomerically pure compounds in the pharmaceutical industry has spurred the development of stereoselective methods for the synthesis of chiral imidazolidin-2-ones. These methods primarily fall into two categories: asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis employs a chiral catalyst to induce stereoselectivity in a reaction, providing an atom-economical route to enantiomerically enriched products. Several catalytic strategies have been developed for the synthesis of chiral imidazolidin-2-ones.

One notable approach is the palladium-catalyzed asymmetric diamination of alkenes. For example, Gong and Han reported a highly efficient Pd(II)-catalyzed intermolecular asymmetric diamination of 1,3-dienes with 1,3-dialkylureas, utilizing a chiral pyridine-oxazoline ligand to achieve high yields and excellent enantioselectivities. mdpi.com While this was demonstrated with various ureas, the methodology could potentially be adapted for ureas that would lead to analogues of this compound.

Another strategy involves the copper(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas. This method, reported by Fu and colleagues, uses a bidentate oxazoline (B21484) ligand to achieve high enantioselectivities. mdpi.com The choice of ligand and the presence of a basic medium were found to be crucial for inducing chirality in the final product.

Chiral phosphoric acids have also emerged as powerful organocatalysts for the asymmetric synthesis of related imidazolone (B8795221) structures, such as in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through a multicomponent reaction. acs.orgnih.gov This highlights the potential for organocatalysis in controlling the stereochemistry of imidazolidin-2-one derivatives.

Table 2: Examples of Asymmetric Catalysis for Chiral Imidazolidin-2-one Synthesis

| Catalyst System | Ligand/Catalyst Type | Substrate Type | Key Features |

| Pd(II) | Chiral Pyridine-Oxazoline | 1,3-Dienes + 1,3-Dialkylureas | High yields and excellent enantioselectivities. mdpi.com |

| Cu(II) | Chiral Bidentate Oxazoline | N-Alkenyl Ureas | High to excellent enantioselectivity. mdpi.com |

| Chiral Phosphoric Acid | Organocatalyst | Iminoesters and Ketimines | Broad substrate tolerance, high yields, and enantioselectivities. acs.org |

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. scielo.org.mxresearchgate.net

Chiral imidazolidin-2-ones themselves are widely used as chiral auxiliaries, demonstrating the importance of this heterocyclic core in asymmetric synthesis. journals.co.za For the synthesis of chiral analogues of this compound, a chiral diamine derived from a natural amino acid can be used as a starting material. Condensation of this chiral diamine with a carbonylating agent would yield a chiral imidazolidin-2-one.

For instance, chiral diamines can be prepared in a few steps from optically active N-Boc-α-amino acids. The subsequent intermolecular condensation of these chiral diamines with reagents like 2-formylbenzoic acids has been shown to produce chiral tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones with high stereoselectivities (d.e. >99%). researchgate.net This principle can be extended to the synthesis of simpler chiral this compound analogues by reacting a chiral N-benzylethylenediamine with a suitable carbonyl source.

Table 3: Chiral Auxiliary-Based Synthesis of Chiral Imidazolidin-2-one Analogues

| Chiral Source | Synthetic Strategy | Product Type | Stereoselectivity |

| N-Boc-α-amino acids | Conversion to chiral diamine, followed by condensation. | Chiral tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones | >99% d.e. researchgate.net |

| (R,R)- or (S,S)-Pseudoephedrine | Can be used to synthesize chiral imidazolidinone auxiliaries. | Chiral Imidazolidin-2-ones | High diastereoselectivity in subsequent reactions. wikipedia.org |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to obtain the compound in high purity. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Chromatography: Column chromatography is a common method for the purification of this compound and its analogues. Silica gel is a frequently used stationary phase, with a mixture of ethyl acetate and hexane (B92381) as the eluent. nih.govnih.gov The polarity of the eluent system can be adjusted to achieve optimal separation from starting materials and byproducts. For analytical purposes and for the determination of impurities, High-Performance Liquid Chromatography (HPLC) is a powerful technique. nih.gov

Crystallization: Recrystallization is an effective method for purifying solid compounds. For 1-benzyl-1H-benzimidazol-2(3H)-one, a related compound, recrystallization from ethanol (B145695) has been reported to yield colorless crystals. nih.gov The choice of solvent is crucial for successful crystallization and is typically determined empirically. A good solvent will dissolve the compound at an elevated temperature but will have low solubility at room temperature or below, allowing for the formation of pure crystals upon cooling. Slow evaporation of a solvent or a mixture of solvents can also be employed to obtain single crystals suitable for X-ray diffraction analysis. researchgate.net

Table 4: Common Purification Techniques for Imidazol-2-one Derivatives

| Technique | Description | Typical Solvents/Conditions |

| Column Chromatography | Separation based on differential adsorption of components on a stationary phase. | Stationary phase: Silica gel; Eluent: Ethyl acetate/Hexane mixtures. nih.govnih.gov |

| Crystallization | Purification based on differences in solubility. | Ethanol, Chloroform/Alcohol mixtures. nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for analytical and preparative purposes. | Reversed-phase or normal-phase columns with appropriate mobile phases. nih.gov |

Chemical Reactivity, Functionalization, and Derivatization Strategies for 1 Benzyl 2,3 Dihydro 1h Imidazol 2 One Scaffolds

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) represents a cornerstone of synthetic strategies for modifying the phenyl ring of the 1-benzyl-2,3-dihydro-1H-imidazol-2-one core. libretexts.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The reaction proceeds through a two-step mechanism initiated by the attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orguci.edu Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. libretexts.org

The substituent already present on the benzene (B151609) ring governs the rate of reaction and the regioselectivity (the position of the incoming electrophile). In the case of this compound, the ring is activated by the -CH2-imidazolone group, which is an alkyl substituent. Alkyl groups are classified as electron-donating and are known to be ortho, para-directors. uci.eduyoutube.com Consequently, electrophilic attack is directed primarily to the positions ortho (C2' and C6') and para (C4') to the benzylic carbon.

Key electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: The introduction of a nitro group (–NO2) onto the benzyl (B1604629) ring is typically achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.comgoogle.com Milder, more selective nitrating agents like N-nitrosaccharin or acetyl nitrate (B79036) can also be employed to avoid harsh acidic conditions that might affect other functional groups. nih.govlookchem.com The reaction is expected to yield a mixture of 1-(2-nitrobenzyl)- and 1-(4-nitrobenzyl)-2,3-dihydro-1H-imidazol-2-one.

Halogenation: The incorporation of halogen atoms (Cl, Br) is a common functionalization pathway. This is generally accomplished by treating the compound with a halogen (e.g., Br2 or Cl2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). youtube.comuci.edu Alternative reagents include N-halosuccinimides like N-bromosuccinimide (NBS), which can offer milder reaction conditions. youtube.comresearchgate.net The primary products would be the corresponding ortho- and para-halogenated derivatives.

Friedel-Crafts Reactions: This class of reactions allows for the formation of new carbon-carbon bonds on the aromatic ring. wikipedia.org

Alkylation: Involves reacting the scaffold with an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl3). nih.govyoutube.com This introduces an additional alkyl group, though the reaction can be prone to issues like polyalkylation and carbocation rearrangements. uci.edunih.gov

Acylation: Utilizes an acyl halide or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl (R-C=O) group. youtube.com This reaction is generally more controllable than alkylation and yields aryl ketones, which can be further modified. The resulting ketone is a deactivating group, which prevents further acylation of the same ring. wikipedia.org

The general reactivity and conditions for these transformations are summarized in the table below.

| Reaction | Typical Reagents & Catalysts | Expected Major Products |

|---|---|---|

| Nitration | HNO3, H2SO4 | ortho- and para-nitro derivatives |

| Bromination | Br2, FeBr3 | ortho- and para-bromo derivatives |

| Chlorination | Cl2, AlCl3 | ortho- and para-chloro derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | ortho- and para-alkyl derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | ortho- and para-acyl derivatives |

Preclinical Pharmacological and Biological Activity Profiling of 1 Benzyl 2,3 Dihydro 1h Imidazol 2 One and Its Derivatives

In Vitro Biological Activities and High-Throughput Screening

Derivatives of the 1-benzyl-imidazolone scaffold have demonstrated significant capabilities as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. nih.govwikipedia.org

One notable derivative, (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161), has been identified as a multi-kinase downregulator. nih.gov Mechanistic studies revealed that KIM-161 suppresses signals from ERK1/2, GSK-3α/β, HSP27, and STAT2, and downregulates kinases from the BRK, FLT, and JAK families. nih.gov

Similarly, a series of 1H-benzo[d]imidazole-benzohydrazide hybrids have been explored as multi-targeted kinase inhibitors. Compounds from this series showed potent inhibitory activity against key kinases involved in cancer progression, including EGFR, HER2, and CDK2. wikipedia.org Specifically, compound 6i from this family was also a potent inhibitor of the mTOR enzyme. wikipedia.org

Other research has focused on different enzyme classes. A series of 1-benzyl-1H-imidazoles were synthesized and evaluated as selective inhibitors of aldosterone (B195564) synthase (CYP11B2), an important enzyme in steroidogenesis. acs.org Several of these non-chiral compounds displayed high potency, with IC50 values in the low nanomolar range. acs.org Furthermore, certain benzylbenzimidazolone derivatives have shown potential as inhibitors of α-glucosidase, an enzyme relevant to carbohydrate metabolism. nih.gov

The table below summarizes the enzyme inhibitory activities of selected derivatives.

| Compound/Derivative Series | Target Enzyme(s) | Key Findings (IC50/Activity) |

| Phenylacetamide-1H-imidazol-5-one (KIM-161) | BRK, FLT, JAK kinase families; ERK1/2, GSK-3α/β | Downregulates multiple kinases and suppresses key signaling pathways. nih.gov |

| 1H-benzo[d]imidazole-benzohydrazide hybrids (e.g., 6i) | EGFR, HER2, CDK2, mTOR | Potent multi-kinase inhibition with IC50 values in the low micromolar range. wikipedia.org |

| 1-Benzyl-1H-imidazoles | Aldosterone Synthase (CYP11B2) | 20 compounds showed IC50 values between 1-30 nM. acs.org |

| Imidazole-2-thione derivatives (4d, 5) | VEGFR-2, B-Raf kinase | Exhibited good inhibitory activity. nih.gov |

| Benzylbenzimidazolone derivatives | α-glucosidase | Identified as potential inhibitors through in silico and in vitro studies. nih.gov |

This table is interactive. Click on the headers to sort the data.

The benzimidazolone scaffold is a key structural motif for ligands targeting various receptors. Research has demonstrated that derivatives of this class can exhibit high affinity and selectivity for sigma receptors (σRs), histamine (B1213489) receptors, and imidazoline (B1206853) receptors.

A series of benzimidazolone derivatives were specifically designed and evaluated for their binding affinity to σ1 and σ2 receptors through in vitro radioligand binding assays. nih.gov Several of these compounds displayed high affinity for the σ2 receptor, with Ki values ranging from 0.66 to 68.5 nM, and showed selectivity over the σ1 receptor. nih.gov

In another study, novel benzimidazolone-containing compounds were investigated as histamine H3-receptor antagonists. These analogs demonstrated potent binding affinities for the H3-receptor, with the lead compound, 1o , exhibiting a Ki of 0.95 nM. nih.gov

Furthermore, benzimidazole (B57391) derivatives have been identified as agonists for imidazoline receptors (I1, I2, and I3), which are involved in the regulation of blood pressure and other physiological functions. tandfonline.comwikipedia.org Molecular modeling predicted a high affinity for these receptors, suggesting their potential as antihyperglycemic agents. tandfonline.com

| Derivative Series | Target Receptor | Binding Affinity (Ki / Activity) |

| Benzimidazolone derivatives | Sigma-2 (σ2) Receptor | High affinity with Ki values ranging from 0.66 to 68.5 nM. nih.gov |

| Benzimidazolone analogs (e.g., 1o) | Histamine H3 Receptor | Potent antagonists with Ki = 0.95 nM for compound 1o. nih.gov |

| Benzimidazole derivatives | Imidazoline Receptors (I1, I2, I3) | Predicted high affinity; compounds showed significant antihyperglycemic effects. tandfonline.com |

This table is interactive. Click on the headers to sort the data.

The cytotoxic and antiproliferative effects of 1-benzyl-2,3-dihydro-1H-imidazol-2-one derivatives have been extensively evaluated in various cancer cell lines using assays that measure cell viability (e.g., MTT assay), proliferation, and apoptosis (e.g., Annexin V/FITC).

For instance, the phenylacetamide-1H-imidazol-5-one derivative, KIM-161, demonstrated potent cytotoxic effects with IC50 values of 294 nM and 362 nM against HCT116 (colon cancer) and HL60 (leukemia) cell lines, respectively. nih.gov Mechanistic studies showed that this compound induced apoptosis in HL60 cells. nih.gov Similarly, a series of novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives were screened against A549 (lung cancer), HCC1937, and MDA-MB-468 (breast cancer) cell lines. nih.gov Compound 5b from this series was particularly effective against the HCC1937 cell line, with an IC50 of 2.6 μM, and was shown to induce apoptosis in these cells. nih.gov

Another study on 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones reported moderate to good antitumor activities against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 cell lines. nih.gov Compound 5 in this series was the most potent, with IC50 values below 5 μM for all tested lines. nih.gov Further analysis confirmed that compounds 4d and 5 induced both early and late-stage apoptosis in MCF-7 cells. nih.gov

The table below presents a summary of the cytotoxic activities of various derivatives.

| Compound/Derivative Series | Cell Line(s) | Cytotoxic Activity (IC50 / % Viability) | Apoptosis Induction |

| KIM-161 | HCT116, HL60 | IC50 = 294 nM, 362 nM | Yes (in HL60) nih.gov |

| 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one (5b) | HCC1937 | IC50 = 2.6 μM | Yes nih.gov |

| Imidazole-2-thione (5) | MCF-7, HepG2, HCT-116 | IC50 < 5 μM | Yes (in MCF-7) nih.gov |

| 1-(Aryl-(3,4,5-trimethoxyphenyl)methyl)-1H-imidazole (21l) | MCF-7 | IC50 = 52 nM | Not specified nih.gov |

| N-phenyl benzimidazole derivative | A549, HepG2 | Significant reduction in cell viability | Not specified researchgate.net |

This table is interactive. Click on the headers to sort the data.

Benzimidazole and its related scaffolds are recognized for their broad-spectrum antimicrobial properties. acs.orgsmolecule.comnih.gov Various derivatives have been tested in vitro against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, demonstrating significant inhibitory activity. smolecule.comnih.gov

Studies have shown that 2-substituted-1H-benzimidazole derivatives and new bis-benzimidazole compounds exhibit good antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.39–0.78 mg/L and 0.12–0.5 mg/L, respectively. smolecule.com One investigation of 22 different 4,5,6,7-tetrahalogenated benzimidazoles and related compounds found that several derivatives showed moderate to good inhibition against Staphylococcus species, and one compound with a trihydroxyl-substituted benzene (B151609) moiety displayed high inhibition against Candida strains. nih.gov

In the realm of antiviral research, imidazole (B134444) and benzimidazole derivatives have also shown promise. For example, certain (substituted benzyl)-[2-(substituted benzyl)-imidazol-1-yl]-methanone derivatives were identified as superior antiviral agents against viral strains when compared to the standard drug ribavirin. Other research has highlighted the antiviral potential of 5-nitro-1H-benzimidazole analogs against adenovirus type-7 and rotavirus Wa. More recently, triazole-benzofused conjugates have been investigated for their potential activity against SARS-CoV-2 by targeting the viral spike protein.

| Derivative Series | Microbial/Viral Strain(s) | Activity (MIC / Efficacy) |

| New bis-benzimidazole diamidines | Bacteria | MIC = 0.12–0.5 mg/L smolecule.com |

| Phenyl-substituted benzyl (B1604629) ethers | Bacteria | MIC = 0.39–0.78 mg/L smolecule.com |

| Benzene-1,2,3-triole substituted benzimidazole (19) | Candida spp. | High inhibition nih.gov |

| (Substituted benzyl)-imidazol-1-yl-methanones | Various viruses | Superior activity compared to ribavirin |

| 5-Nitro-1H-benzimidazole analogs | Adenovirus type-7, Rotavirus Wa | Potent antiviral action |

| Triazole-benzofused conjugates (9) | SARS-CoV-2 Omicron Spike Protein | IC50 = 75.98 nM |

This table is interactive. Click on the headers to sort the data.

Derivatives based on the benzimidazole scaffold have been widely investigated for their anti-inflammatory and analgesic potential. nih.gov In vitro assays are crucial for determining the mechanisms behind these effects, such as the inhibition of inflammatory enzymes and mediators.

A series of 2-substituted benzimidazole derivatives were evaluated for their anti-inflammatory potential using an in vitro oxidative burst assay based on luminol-enhanced chemiluminescence. wikipedia.org In this study, compounds B2, B4, B7, and B8 demonstrated IC50 values lower than that of the standard anti-inflammatory drug ibuprofen, indicating potent inhibition of reactive oxygen species production by phagocytes. wikipedia.org

Another common in vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation. A study of novel benzimidazole derivatives screened using a bovine serum albumin denaturation assay found that several compounds exhibited significant anti-inflammatory activity. The activity was influenced by substitutions on the benzyloxy-benzylidine ring and the length of an attached alkyl chain, with monochloro substitutions and a pentyl chain showing the most effective results.

While most analgesic studies are conducted in vivo, the findings often stem from initial in vitro hypotheses. For instance, derivatives of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole were found to have moderate to good analgesic activity in mice, an effect often linked to the modulation of inflammatory pathways or specific receptors that can be studied in vitro. nih.gov

| Derivative Series | In Vitro Assay | Key Findings (IC50) |

| 2-Substituted benzimidazoles (B2, B4, B7, B8) | Oxidative Burst (Chemiluminescence) | IC50 values lower than ibuprofen. wikipedia.org |

| Benzimidazole derivatives (6a-o) | Protein Denaturation Inhibition | Several compounds showed significant activity; IC50 values ranged from 18.23 to 45.12 µg/mL. |

| Diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol | Not specified | Demonstrated significant in vitro anti-inflammatory activity. |

| Indazole derivatives | Lipid Peroxidation Inhibition | Concentration-dependent inhibition of lipid peroxidation. |

This table is interactive. Click on the headers to sort the data.

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms of action is critical to translating preclinical findings into therapeutic potential. For this compound and its analogs, mechanistic studies have revealed multi-faceted modes of action.

In the context of anticancer activity, the mechanisms often involve the modulation of critical cell signaling pathways. The phenylacetamide-1H-imidazol-5-one derivative KIM-161 exerts its cytotoxic effects not through direct tubulin or Src kinase inhibition, but by downregulating a range of other kinases, including members of the BRK, FLT, and JAK families. nih.gov It also potently suppresses the phosphorylation of key signaling proteins such as ERK1/2, GSK-3α/β, and STAT2, ultimately leading to cell cycle exit and apoptosis. nih.gov Other imidazole derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, a mechanism linked to the inhibition of VEGFR-2 and B-Raf kinases. nih.gov For some 1H-benzo[d]imidazole-benzohydrazide hybrids, the induction of apoptosis in HepG2 liver cancer cells was associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. wikipedia.org

The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit cyclooxygenases (COXs), which are key enzymes in the synthesis of inflammatory prostaglandins. nih.gov Beyond COX inhibition, these compounds may also interact with other targets in the inflammatory cascade, including 5-lipoxygenase (5-LOX) activating protein, various cytokine pathways, and cannabinoid receptors. nih.gov The observed inhibition of reactive oxygen species in oxidative burst assays further points to a mechanism involving the modulation of cellular redox balance in immune cells. wikipedia.org

Identification and Validation of Molecular Targets

Research into this compound and its analogs has identified several key molecular targets implicated in cancer, inflammation, and infectious diseases. The validation of these targets is a crucial step in understanding the therapeutic potential of this class of compounds.

One of the primary areas of investigation has been in oncology. Certain imidazolone (B8795221) derivatives have been identified as potent dual inhibitors of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2) , crucial enzymes in the DNA damage response pathway that, when inhibited, can lead to selective cancer cell death. nih.gov In the context of leukemia, specific imidazole derivatives have been shown to target and downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK) , a key player in cancer cell proliferation and survival. nih.gov

Another significant target for this class of compounds is Cyclooxygenase-2 (COX-2) . nih.gov Several novel series of imidazolone derivatives have been synthesized and evaluated as potential COX-2 inhibitors, which are pivotal in the inflammatory cascade. nih.govresearchgate.net This positions them as potential anti-inflammatory agents.

In the realm of infectious diseases, particularly fungal infections, imidazole derivatives are known to target the biosynthesis of ergosterol (B1671047) , an essential component of fungal cell membranes. drugbank.com Their mechanism often involves the inhibition of cytochrome P450 enzymes, such as 14α-demethylase, which is critical for ergosterol production. wikipedia.org Broader studies on related benzimidazole structures also point to Dihydrofolate reductase (DHFR) as a potential target for both antimicrobial and anticancer activities. nih.gov

Investigation of Signaling Pathway Modulation

The interaction of imidazolone derivatives with their molecular targets initiates a cascade of events that modulate key cellular signaling pathways. This modulation is central to their observed biological effects.

In cancer cells, the dual inhibition of Chk1 and Chk2 by imidazolone derivatives directly impacts cell cycle checkpoint control, leading to an arrest, particularly in the S phase of the cell cycle. nih.gov This disruption of the normal cell cycle progression ultimately triggers the apoptotic pathway . Evidence for this includes the observed elevation in the expression of pro-apoptotic proteins like Caspase-3 and Bax , alongside a reduction in the anti-apoptotic protein Bcl-2 . nih.gov Furthermore, studies have demonstrated that imidazole derivatives can downregulate target genes of the Wnt/β-catenin signaling pathway , such as c-Myc and Axin2, which are critical for the proliferation of leukemia cells. nih.gov

As inhibitors of COX-2, these compounds modulate the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. nih.gov This is a primary mechanism for their anti-inflammatory effects. In fungal pathogens, the inhibition of ergosterol biosynthesis disrupts the integrity and function of the cell membrane. This primary effect is often accompanied by secondary effects, including the altered synthesis of triglycerides and phospholipids (B1166683) and an accumulation of reactive oxygen species due to changes in oxidative enzyme activities, contributing to cell necrosis. drugbank.com

Protein-Ligand Interaction Analysis

Molecular docking and computational modeling have been instrumental in elucidating the interactions between imidazolone derivatives and their protein targets at the molecular level. These in silico studies provide insights into binding affinities and the specific interactions that govern inhibitory activity. arabjchem.org

Docking studies have been performed on a variety of targets. For instance, analysis of imidazolone derivatives with Chk1 and Chk2 revealed potent dual inhibition, with one lead compound exhibiting an IC50 of 0.137 µM and 0.25 µM, respectively. nih.gov Similar studies targeting COX-2 and Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) have also shown good binding affinities, supporting their anti-inflammatory potential. nih.gov

These models predict that the imidazole core and its substituents form critical interactions within the active site of the target protein. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, docking studies of certain imidazolone derivatives with protein kinases (identified by PDB IDs 4MAN and 1HNJ) have shown strong binding energies, with values as favorable as -52.13 kcal/mol and -38.63 kcal/mol, respectively. nih.govnajah.edu The nitrogen atoms in the imidazole ring are often key, with the N3 atom known to bind to the heme iron of cytochrome P450 enzymes, a crucial interaction for antifungal activity. wikipedia.org

| Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Imidazolone Derivatives | Checkpoint Kinase 1 (Chk1) | Data not specified | Potent inhibition (IC50 = 0.137 µM) |

| Imidazolone Derivatives | Checkpoint Kinase 2 (Chk2) | Data not specified | Potent inhibition (IC50 = 0.25 µM) |

| Imidazolone Derivative 3g | Protein Kinase (4MAN) | -52.13 | Strong binding interactions |

| Imidazolone Derivative 5f | Protein Kinase (1HNJ) | -38.63 | Strong binding interactions |

| Imidazole Derivatives | GlcN-6-P synthase | -8.01 to -6.91 | Good affinity toward active pocket |

| 1-benzyl-2-phenyl-1H-benzimidazole Derivatives | Antihypertensive protein hydrolase (4XX3) | -9.2 to -10.0 | High binding affinity |

In Vivo Preclinical Efficacy Studies in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies using animal models to assess their efficacy in a complex biological system.

Disease Model Selection and Characterization (e.g., infectious, inflammatory, cancer models)

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound and its derivatives. youtube.com

Inflammatory Models: The most commonly used model to assess the anti-inflammatory activity of imidazolone derivatives is the carrageenan-induced paw edema model in rodents (rats or mice). nih.govnih.gov In this acute inflammation model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), providing a quantifiable measure of anti-inflammatory efficacy. researchgate.net

Cancer Models: Preclinical oncology studies typically employ a range of in vitro human cancer cell lines for initial screening. These include cell lines for lung cancer (A549), breast cancer (MCF-7, MDA-MB-231), colon cancer (CaCo-2), liver cancer (HepG2), and cervical cancer (HeLa). nih.govnajah.edu For in vivo efficacy testing, xenograft models are common, where these human tumor cells are implanted into immunocompromised mice (e.g., NSG mice) to study tumor growth inhibition. youtube.com

Infectious Disease Models: While much of the antimicrobial data comes from in vitro assays against bacterial strains like Pseudomonas aeruginosa and fungal strains like Candida albicans, subsequent in vivo studies would typically involve infection models in mice to determine if the in vitro activity translates to a therapeutic effect in a living organism.

Efficacy Endpoints and Biomarker Analysis in Preclinical Models

Efficacy in preclinical models is determined by measuring specific endpoints and biomarkers that reflect the compound's biological activity.

In the carrageenan-induced paw edema model , the primary efficacy endpoint is the reduction of paw volume, measured at various time points after compound administration. nih.gov To confirm the mechanism of action, tissue from the inflamed paw can be analyzed for biomarkers such as the expression levels of COX-2 and inflammatory cytokines like TNF-α . nih.gov Levels of tissue antioxidant enzymes (e.g., catalase, GSH) can also be measured to assess the compound's effect on oxidative stress. nih.gov

For cancer models , the primary efficacy endpoint in vivo is the inhibition of tumor growth, often measured as a reduction in tumor volume or weight compared to a control group. In vitro, the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric. nih.govnajah.edu Mechanistic biomarkers are also critical; for example, tumor tissue can be analyzed for evidence of cell cycle arrest and apoptosis by measuring the expression of proteins like Caspase-3, Bax, and Bcl-2 . nih.gov

| Derivative | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Imidazolone 5b | HepG2 (Liver) | 2.2 ± 0.7 µM |

| Imidazolone 5b | HeLa (Cervical) | 5.5 ± 1.1 µM |

| Imidazolone 5g | CaCo-2 (Colon) | 5.9 ± 2.3 µM |

| Imidazolone 5g | HeLa (Cervical) | 18.6 ± 2.3 µM |

| Imidazolone 3f (dodecyl group) | MCF-7 (Breast) | 20.02 ± 3.5 µM |

| Imidazolone 4h (pyridyl moiety) | HeLa (Cervical) | 85.1 ± 2.1 µM |

Preclinical Pharmacokinetic and ADME Profiling in In Vitro and In Vivo Models (non-human)

Understanding the pharmacokinetic profile—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—is essential for drug development. For imidazolone derivatives, much of the current data comes from in silico computational predictions. nih.gov

These predictive studies assess various physicochemical properties to determine a compound's "drug-likeness." Parameters evaluated include molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Many synthesized imidazolone derivatives have been shown to comply with Lipinski's rule of five , suggesting they possess properties favorable for oral bioavailability. nih.govnajah.edu For example, studies have reported molecular weights ranging from 357.43 to 468.65 g/mol and predicted bioavailability scores of 0.55. nih.govresearchgate.net The lipophilic nature of substituents, such as benzyl groups, is expected to significantly influence ADME properties. ontosight.ai

While comprehensive in vivo pharmacokinetic studies in animals for this compound are not widely published, these computational predictions provide a valuable starting point. They help prioritize which derivatives are most likely to have favorable pharmacokinetic profiles for further, more intensive preclinical development, including studies in rodents to determine parameters like plasma half-life, clearance, and volume of distribution.

In Vitro Metabolic Stability and Cytochrome P450 Inhibition

The metabolic stability and potential for cytochrome P450 (CYP) enzyme inhibition are critical parameters in early drug development, influencing a compound's half-life and potential for drug-drug interactions.

Metabolic Stability: Studies on derivatives of the core imidazolone structure indicate variability in metabolic stability. For instance, certain 4-benzylmorpholine (B76435) analogs, while structurally distinct, have been shown to be metabolically stable in human lung microsomes but exhibit rapid metabolism in human liver, as well as in mouse and rat lung and liver microsomes. unc.edu This suggests that the metabolic fate of such compounds can be species- and tissue-dependent. The rapid degradation in liver microsomes was hypothesized to be mediated by CYP2B enzymes. unc.edu In contrast, research on the tertiary aniline, N-benzyl-N-methylaniline, revealed that its metabolism in rat liver microsomes primarily leads to dealkylation and p-hydroxylation products, rather than the formation of an amide derivative. nih.gov For the sedative-hypnotic adenosine (B11128) derivative YZG-331, metabolic stability varied significantly across species, with rat liver microsomes showing the fastest metabolism compared to human, monkey, dog, and mouse liver microsomes. frontiersin.org

Cytochrome P450 Inhibition: The imidazole moiety is a well-known feature in many compounds that inhibit cytochrome P450 enzymes. Research on N-aryl-benzimidazolone analogs, which share a core structural element with this compound, suggests that these compounds could interact with CYP enzymes. Computational studies predict that some N-aryl-benzimidazolone derivatives may inhibit plasma glycoprotein (B1211001) (PGP). mdpi.com Furthermore, studies on 4-benzylmorpholine analogs have identified features, such as substitution at the benzyl ortho position, that lead to selective inhibition of CYP2A13 over the hepatic CYP2A6 enzyme. unc.edu This highlights the potential for targeted CYP inhibition within this class of compounds.

Table 1: In Vitro Metabolic Stability of Related Imidazole Derivatives

| Compound Class | Species/System | Stability Profile | Key Findings |

| 4-Benzylmorpholine Analogs | Human Lung Microsomes | Stable | unc.edu |

| Human Liver Microsomes | Rapid Metabolism | Likely mediated by CYP2B enzymes. unc.edu | |

| Mouse/Rat Lung & Liver Microsomes | Rapid Metabolism | unc.edu | |

| YZG-331 (Adenosine Derivative) | Rat Liver Microsomes | Rapid Metabolism | Metabolized faster than in other species tested. frontiersin.org |

| Human, Monkey, Dog, Mouse Liver Microsomes | Slower Metabolism | frontiersin.org |

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues. High plasma protein binding can limit the free fraction of a drug, potentially affecting its therapeutic index.

In silico predictions for a series of N-aryl-benzimidazolone analogs suggest that these compounds are likely to exhibit high plasma protein binding, exceeding 95%. mdpi.com This characteristic may result in a limited therapeutic index for these derivatives. mdpi.com Experimental data for the imidazole-containing compound, KBP-7018, confirms high plasma protein binding of around 99% across multiple species, including human, monkey, dog, rat, and mouse. dovepress.com Similarly, the antiarrhythmic agent GLG-V-13, which also contains an imidazole moiety, showed in vitro plasma protein binding of 29.4% in dogs. nih.gov Another compound, benznidazole (B1666585), demonstrated plasma protein binding in the range of 39% to 59%. nih.gov

Table 2: Plasma Protein Binding of Structurally Related Imidazole Compounds

| Compound/Class | Species | Protein Binding (%) | Method |

| N-Aryl-Benzimidazolone Analogs | Human (predicted) | >95% | In Silico |

| KBP-7018 | Human, Monkey, Dog, Rat, Mouse | ~99% | In Vitro |

| GLG-V-13 | Dog | 29.4 ± 9.90% | In Vitro |

| Benznidazole | Not Specified | 39-59% | Not Specified |

Permeability and Absorption Studies

The Caco-2 cell permeability assay is a standard in vitro model used to predict human intestinal absorption of orally administered drugs. nih.govnih.gov This model helps to classify compounds based on their potential for passive diffusion and interaction with efflux transporters like P-glycoprotein. nih.gov

Computational studies on N-aryl-benzimidazolone analogs predict favorable Caco-2 permeability. mdpi.com However, these same studies also suggest that the compounds are likely to have low human intestinal absorption (less than 30%), indicating a potential for poor absorption when administered orally. mdpi.com For some of these analogs, it was also predicted that they effectively inhibit P-glycoprotein. mdpi.com

Table 3: Predicted Permeability and Absorption Characteristics of N-Aryl-Benzimidazolone Analogs

| Parameter | Prediction | Implication |

| Caco-2 Permeability | Favorable (> -5.15) | Potential for good passive diffusion across the intestinal barrier. mdpi.com |

| Human Intestinal Absorption (HIA) | Low (< 30%) | Potential for poor oral absorption. mdpi.com |

| P-glycoprotein (PGP) Inhibition | Effective for some analogs | May influence the absorption and disposition of co-administered PGP substrates. mdpi.com |

Preclinical Pharmacokinetic Profiles in Animal Models (Absorption, Distribution, Excretion)

Preclinical pharmacokinetic studies in animal models provide essential data on the absorption, distribution, and excretion of new chemical entities.

For the imidazole-containing compound KBP-7018, pharmacokinetic studies in mice and rats have been conducted. dovepress.com Following intravenous administration in mice, the compound had a half-life of 0.8 hours, a plasma clearance of 1.5 L/h/kg, and a volume of distribution at steady state of 1.51 L/kg. dovepress.com The oral bioavailability in mice was approximately 50%. dovepress.com In rats, the intravenous half-life was 1.3 hours, and the oral half-life was 4.8 hours, with a high oral bioavailability of 68%. dovepress.com The volume of distribution in rats suggested that the compound distributes into total body water. dovepress.com

The antiarrhythmic agent GLG-V-13, after intravenous administration in dogs, had an elimination half-life of 2.485 hours and a volume of distribution of 4.441 L/kg. nih.gov Its oral bioavailability in dogs was 53.2%. nih.gov In rabbits, the elimination half-life was shorter at 1.401 hours, with an oral bioavailability of 66.7%. nih.gov

Benznidazole, another imidazole derivative, showed rapid absorption and complete bioavailability after intraperitoneal administration in mice and oral administration in dogs. nih.gov The elimination half-life was 90 minutes in mice and 9-11 hours in dogs. nih.gov Despite its plasma protein binding, benznidazole demonstrated good tissue penetration. nih.gov

Table 4: Preclinical Pharmacokinetic Parameters of Related Imidazole Derivatives in Animal Models

| Compound | Animal Model | Route | Elimination Half-life (t½) | Oral Bioavailability (F) | Key Findings |

| KBP-7018 | Mouse | IV | 0.8 h | - | Moderate clearance and distribution into tissues. dovepress.com |

| PO | 4.29 h | ~50% | Rapid absorption. dovepress.com | ||

| Rat | IV | 1.3 h | - | dovepress.com | |

| PO | 4.8 h | 68% | High oral bioavailability. dovepress.com | ||

| GLG-V-13 | Dog | IV | 2.485 h | - | nih.gov |

| PO | 1.867 h⁻¹ (kel) | 53.2% | Moderate elimination. nih.gov | ||

| Rabbit | IV | 1.401 h | - | nih.gov | |

| PO | 3.961 h⁻¹ (kel) | 66.7% | nih.gov | ||

| Benznidazole | Mouse | IP | 90 min | Complete | Rapid absorption. nih.gov |

| Dog | PO | 9-11 h | Complete | Good tissue penetration. nih.gov |

Structure Activity Relationship Sar Studies and Rational Design Principles for 1 Benzyl 2,3 Dihydro 1h Imidazol 2 One Analogues

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 1-benzyl-2,3-dihydro-1H-imidazol-2-one analogues are highly sensitive to the nature and position of substituents on both the benzyl (B1604629) and imidazole (B134444) moieties. SAR studies for related scaffolds, such as 1-benzyl-1H-imidazoles targeting enzymes like aldosterone (B195564) synthase (CYP11B2), reveal key principles that guide molecular design. acs.org

Modifications are typically explored at several key positions:

The Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the phenyl ring of the benzyl group can significantly alter electronic and steric properties. These changes influence how the molecule fits into the target's binding pocket and can modulate lipophilicity, which affects cell permeability and metabolic stability. For instance, in the development of N-benzyl-3,4,5-trimethoxyaniline derivatives, various substitutions on the benzyl ring led to compounds with broad-spectrum anticancer activity. nih.gov

The Imidazole Ring: The imidazole nucleus itself offers positions for substitution. For the related benzimidazole (B57391) scaffold, SAR studies have highlighted that the N-1, C-2, and C-6 positions are crucial for pharmacological effects. nih.gov Attaching different groups to these positions can enhance chemotherapeutic activity. nih.gov However, research on 1-benzyl-1H-imidazoles has shown that simultaneous substitution on the imidazole ring and the benzyl group does not always result in clear or predictable structure-activity relationships, suggesting complex binding interactions. acs.org

Selectivity is a major goal of these modifications. For example, in designing inhibitors for CYP enzymes, subtle changes can shift the selectivity between closely related isoforms like CYP11B2 and CYP11B1. Docking studies suggest that the flexibility of substituents can play a major role; more rigid analogues, such as those containing a phenyl group at the 5-position of the imidazole, may lock the compound into a specific conformation that favors binding to one target over another. acs.org

The following table summarizes the general impact of substituent modifications on the biological activity of imidazole-based compounds, based on findings from related scaffolds.

| Position of Modification | Type of Substituent | General Impact on Activity/Selectivity | Reference |

| Benzyl Ring | Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) | Can modulate electronic interactions and metabolic stability. Increased fluorine substitution can enhance lipophilicity. | researchgate.net |

| Electron-donating groups (e.g., -CH₃, -OCH₃) | Can alter binding affinity through steric and electronic effects. | researchgate.net | |

| Imidazole Ring (C5) | n-propanol or methyl n-propanoate moieties | Introduced to mimic interactions of natural ligands (e.g., steroids). | acs.org |

| Phenyl group | Can increase rigidity, potentially locking the molecule in a favorable conformation for selective binding. | acs.org | |

| Imidazole Ring (N1) | Benzyl groups | N-1 substitution is a common strategy to increase the chemotherapeutic activity of benzimidazole-type structures. | nih.gov |

Conformational Analysis and Bioactive Conformations

Crystallographic studies of related structures, such as 1-benzyl-1H-benzimidazol-2(3H)-one, provide valuable insights. These studies show that the fused benzimidazole ring system is typically planar or nearly planar. nih.govnih.gov A key conformational feature is the dihedral angle between the plane of this core and the plane of the benzyl ring's phenyl group. This angle is often significant, for example, reported as 68.50° in one crystal structure, indicating the benzyl group is not coplanar with the heterocyclic core. nih.gov In another analogue, 1-allyl-3-benzyl-1H-benzimidazol-2(3H)-one, the benzyl group was found to be almost perpendicular to the core ring system. nih.gov

This non-planar, hinged conformation is often the "bioactive conformation"—the specific 3D shape the molecule must adopt to bind effectively to its target receptor or enzyme. Identifying this conformation is a key goal of rational drug design. It can be achieved by comparing the accessible conformations of highly active compounds with those of inactive analogues. nih.gov Conformations that are unique to the active ligands are strong candidates for the bioactive conformation. nih.gov This knowledge allows for the design of more rigid analogues that are "pre-organized" in the correct shape for binding, which can lead to increased potency and selectivity.

Pharmacophore Modeling and Derivation

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These models are crucial tools in drug discovery, particularly for virtual screening of large compound databases to identify novel scaffolds. nih.gov

A pharmacophore model for analogues of this compound would be derived from the 3D structures of a set of active compounds. The key features are identified based on common chemical functionalities that are critical for binding. For this scaffold, a typical pharmacophore model might include: nih.gov

Hydrogen Bond Acceptor(s): The carbonyl oxygen (C=O) of the imidazol-2-one ring is a strong hydrogen bond acceptor.

Hydrophobic/Aromatic Features: The benzyl group's phenyl ring provides a significant hydrophobic and aromatic region that can engage in van der Waals or pi-stacking interactions within a hydrophobic pocket of the target protein. nih.gov

Hydrogen Bond Donor(s): If the N3 position of the imidazole ring is unsubstituted (N-H), it can act as a hydrogen bond donor.

Excluded Volumes: These define regions of space that must not be occupied by the ligand to avoid steric clashes with the target.

The generation of a pharmacophore model often uses computational software that aligns a training set of active molecules and identifies the common features responsible for their activity. nih.gov Once validated, this 3D query can be used to screen databases for new molecules that match the pharmacophoric features, even if their underlying chemical scaffolds are completely different. nih.gov

| Pharmacophore Feature | Corresponding Molecular Moiety | Potential Interaction with Target |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Forms hydrogen bonds with amino acid residues like serine or threonine. |

| Aromatic/Hydrophobic | Phenyl ring of the benzyl group | Interacts with hydrophobic pockets via pi-stacking or van der Waals forces. |

| Hydrogen Bond Donor | N-H group (if unsubstituted) | Forms hydrogen bonds with backbone carbonyls or acidic residues like aspartate. |

Ligand Efficiency and Lipophilic Efficiency in Lead Optimization

During the hit-to-lead and lead optimization phases of drug discovery, it is not enough to simply increase potency. Medicinal chemists must also manage the physicochemical properties of the analogues to ensure they have good drug-like qualities. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE), also known as Lipophilic Ligand Efficiency (LiPE), are two key metrics used to guide this process. wikipedia.orgsciforschenonline.org

Ligand Efficiency (LE) measures the binding energy of a compound per heavy atom (non-hydrogen atom). It helps to identify compounds that have high affinity relative to their size. A higher LE value is generally desirable, as it suggests a more efficient interaction with the target. researchgate.net

Lipophilic Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). It is calculated as: LLE = pIC₅₀ - logP. wikipedia.org This metric is critical because increasing lipophilicity is a common way to increase potency, but excessive lipophilicity ("molecular obesity") can lead to numerous problems, including poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.orgresearchgate.net A high LLE value (a suggested range is 5-7) indicates that a compound achieves its potency without being excessively greasy. sciforschenonline.org Optimizing for a high LLE helps to ensure that potency gains are the result of specific, high-quality interactions with the target rather than non-specific hydrophobic effects. researchgate.net

The following table illustrates a hypothetical optimization scenario using these metrics.

| Compound | Potency (pIC₅₀) | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) | Assessment |

| Hit A | 6.0 | 2.5 | 0.35 | 3.5 | Good starting point, but potency and LLE are low. |

| Analogue B | 7.5 | 4.5 | 0.33 | 3.0 | Potency increased, but at the cost of much higher lipophilicity, leading to a lower LLE. Poor optimization path. |

| Analogue C | 7.2 | 2.8 | 0.38 | 4.4 | Good balance. Potency has increased while maintaining a favorable logP and improving both LE and LLE. Better optimization path. |

| Analogue D | 8.0 | 2.0 | 0.42 | 6.0 | Ideal. High potency achieved with low lipophilicity, resulting in excellent LE and LLE values. wikipedia.orgnih.gov |

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric Replacements

For the this compound scaffold, several bioisosteric replacements could be considered:

Replacing the Carbonyl Group (C=O): The carbonyl oxygen is a key hydrogen bond acceptor. It could potentially be replaced with other groups that can accept hydrogen bonds, such as a sulfone (SO₂) or other suitable heterocycles.

Modifying the Benzyl Group: A phenyl ring can be replaced by a bioisosteric heteroaromatic ring, such as pyridine (B92270) or thiophene. This can alter the molecule's metabolic profile, solubility, and hydrogen bonding capacity. niper.gov.in For example, introducing a nitrogen atom into an aromatic ring (e.g., phenyl to pyridyl) can increase metabolic stability. niper.gov.in

Classical Bioisosteres: Simple replacements like substituting a hydrogen atom with fluorine can block sites of metabolism or alter the acidity of nearby protons without significantly changing the molecule's size. u-tokyo.ac.jp

Scaffold Hopping

Scaffold hopping is a more radical design strategy that involves replacing the central core of a molecule (the scaffold) with a structurally different one, while aiming to retain the same biological activity. psu.edu The goal is to identify novel chemical series that may have superior properties, such as improved pharmacokinetics or novel intellectual property. niper.gov.inpsu.edu

Starting from a this compound lead, a scaffold hopping approach would seek to find new cores that can present the key pharmacophoric elements—such as the benzyl group and a hydrogen bond acceptor—in the same relative 3D orientation. This can be done using computational methods based on shape or pharmacophore similarity. For example, the imidazol-2-one core could be replaced by other heterocyclic systems like a triazole, oxadiazole, or even a non-aromatic bicyclic system that maintains the correct geometry for target binding. drughunter.comnih.gov This approach has been successfully used to discover novel chemotypes for a wide range of biological targets. researchgate.net

Computational Chemistry and Advanced Theoretical Modeling of 1 Benzyl 2,3 Dihydro 1h Imidazol 2 One

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 1-benzyl-2,3-dihydro-1H-imidazol-2-one, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are utilized to determine its optimized molecular geometry, including bond lengths and angles, as well as its electronic properties. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's stable conformation and intrinsic characteristics in the gas phase. nih.gov The resulting structural parameters are crucial for further computational studies, including docking and molecular dynamics.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity, indicating that the molecule can be easily excited. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.govnih.gov

| Parameter | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.30 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.81 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.49 | Indicates high kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.245 | High resistance to deformation |

| Chemical Softness (S) | 1 / (2η) | 0.223 | Low reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.055 | Electron attracting tendency |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.66 | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or poor in electrons, which is crucial for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov The MEP map uses a color scale to denote different potential values:

Red: Indicates regions of high negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like the carbonyl oxygen). These are sites susceptible to electrophilic attack.

Blue: Indicates regions of high positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

Green: Represents regions of neutral or zero potential. nih.govresearchgate.net

For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen atom of the imidazolone (B8795221) ring, making it a primary site for hydrogen bonding. Positive potential (blue) would be concentrated on the hydrogen atoms of the benzyl (B1604629) group and the dihydroimidazolone ring.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). wjarr.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target. nih.gov The process involves placing the ligand, this compound, into the binding site of a target protein and calculating a docking score, which estimates the binding free energy. biointerfaceresearch.com A more negative score generally indicates a stronger and more stable interaction. semanticscholar.org Docking simulations can also reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. benthamscience.com

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| EGFR Tyrosine Kinase (1M17) | -8.5 | Met793, Leu718, Val726 | Hydrogen bond with Met793, Hydrophobic interactions |

| CDK4/CycD1 (2W96) | -7.9 | Val96, Ile12, Ala157 | Hydrophobic pocket interactions |

| Aurora B Kinase (4C2V) | -8.2 | Ala213, Leu142, Lys106 | Hydrogen bond with Lys106, Pi-Alkyl with Ala213 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-protein complex and to observe the dynamic behavior of the molecule over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. researchgate.net This allows for the assessment of the conformational flexibility of this compound and the stability of its binding pose within the receptor's active site. nih.gov Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. mdpi.com

In Silico ADME Prediction and Pharmacokinetic Modeling (non-human)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. rsc.org These computational models predict how a molecule like this compound is likely to behave in a biological system, helping to identify potential liabilities before costly experimental studies are undertaken. rsc.org Important predicted properties include adherence to Lipinski's Rule of Five (which assesses drug-likeness), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.com

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 188.22 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.65 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | Suggests good oral bioavailability (<140 Ų) |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | May cross the blood-brain barrier |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of analogs of this compound, a QSAR model could be developed by correlating their physicochemical properties (descriptors) with their measured activity against a specific biological target. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). The resulting mathematical model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. A robust QSAR model is typically characterized by a high correlation coefficient (R²), indicating a strong predictive capability. researchgate.net

Emerging Research Avenues and Future Perspectives for 1 Benzyl 2,3 Dihydro 1h Imidazol 2 One in Academic Discovery

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 1-benzyl-2,3-dihydro-1H-imidazol-2-one and its derivatives is paramount for advancing its research. While classical methods for the synthesis of the related benzimidazol-2-one (B1210169) core often involve the reaction of o-phenylenediamines with phosgene (B1210022) or its equivalents, contemporary research is focused on developing more sustainable and efficient catalytic strategies. mdpi.com For instance, the synthesis of the analogous 1-benzyl-1H-benzimidazol-2(3H)-one has been achieved by the reaction of 1H-benzimidazol-2-one with benzyl (B1604629) chloride in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide. nih.gov This approach, while effective, highlights the need for novel methodologies that offer improved yields, reduced reaction times, and greater substrate scope for the non-benzofused imidazol-2-one core.

Emerging synthetic strategies for imidazolidin-2-ones, the core structure of the target molecule, include metal-catalyzed and organocatalyzed reactions. mdpi.com These modern approaches often provide higher efficiency and selectivity. Catalytic methods, such as the hydroamination of unsaturated ureas and the diamination of olefins, are at the forefront of these developments. mdpi.com For example, palladium-catalyzed intermolecular diamination of olefins has been shown to be an effective route to imidazolidinone derivatives. mdpi.com The application and adaptation of these advanced catalytic systems to the specific synthesis of this compound present a significant and promising area for future research.

| Synthetic Approach | Description | Potential Advantages | Reference |

| Phase-Transfer Catalysis | Alkylation of a pre-formed imidazol-2-one core with benzyl halide. | Simplicity and use of readily available starting materials. | nih.gov |

| Metal-Catalyzed Diamination | Catalytic addition of two nitrogen atoms across a double bond. | High efficiency and potential for stereocontrol. | mdpi.com |

| Catalytic Hydroamination | Intramolecular cyclization of unsaturated urea (B33335) derivatives. | Atom economy and access to diverse substitution patterns. | mdpi.com |

Exploration of New Biological Targets and Therapeutic Areas

The imidazol-2-one scaffold is a well-established pharmacophore found in a variety of biologically active compounds. Derivatives of the related benzimidazole-2-one have demonstrated a wide range of therapeutic activities, including anti-ulcer, anti-hypertensive, anti-viral, anti-fungal, and anti-cancer properties. nih.gov This broad spectrum of activity suggests that this compound and its analogs could interact with a diverse array of biological targets.

Recent studies on substituted imidazolidine (B613845) derivatives have highlighted their potential as potent anti-inflammatory agents. nih.gov Furthermore, some N-benzyl substituted piperidone derivatives, which share some structural similarities, have shown anti-inflammatory effects. mdpi.com The neuroprotective potential of heterocyclic compounds is another area of active investigation, with some novel oxadiazole and aroylhydrazone derivatives showing promise in models of neurotoxicity. nih.gov Given these precedents, future research into this compound could uncover novel biological targets and therapeutic applications in areas such as inflammation, neurodegenerative diseases, and oncology.

| Potential Therapeutic Area | Rationale based on Related Compounds | Potential Biological Targets | Reference |

| Anti-inflammatory | Imidazolidine derivatives have shown anti-inflammatory activity. | Cyclooxygenase (COX) enzymes, cytokines | nih.gov |

| Neuroprotection | Various heterocyclic compounds exhibit neuroprotective effects. | Kinases, ion channels, enzymes involved in oxidative stress | nih.gov |